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molecular formula C8H6N2O2S B1332806 1,3-Dioxolo[4,5-F]benzothiazol-6-amine CAS No. 50850-94-7

1,3-Dioxolo[4,5-F]benzothiazol-6-amine

Cat. No. B1332806
M. Wt: 194.21 g/mol
InChI Key: GAIRHYOGMGDIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05451594

Procedure details

The product from Step 1 (1.7 g) was partially dissolved in dry acetonitrile (50 cm3) and added in portions to a stirred suspension of copper(II) chloride (1.41 g) and tert-butyl nitrite (1.56 cm3) in dry acetonitrile (15 cm3) at 60° C. The mixture was heated for 1 hr., cooled to ambient temperature, poured into water/diethyl ether and acidified with aqueous 2M hydrochloric acid. The aqueous fraction was separated and extracted with diethylether (3×100 cm3) and the combined organic fractions washed with water (3×50 cm3) and dried (magnesium sulphate). The solution was evaporated under reduced pressure to give a brown solid. The solid was fractionated by absorbing it onto silica and eluting with hexane/ethyl acetate (50:1 by volume) to give the required product as a colourless solid, M+ =213; 1NMR (CDCl3): δ7.36(1H,s): 7.14(1H,s); 6.08(2H,s); mp 131°-2° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
water diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.56 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
1.41 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]3[O:11][CH2:12][O:13][C:8]3=[CH:7][C:5]=2[N:6]=1.N(OC(C)(C)C)=O.O.C(OCC)C.[ClH:27]>C(#N)C.[Cu](Cl)Cl>[Cl:27][C:2]1[S:3][C:4]2[CH:10]=[C:9]3[O:11][CH2:12][O:13][C:8]3=[CH:7][C:5]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=C1C(=C2)OCO1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
water diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.56 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.41 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous fraction was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×100 cm3)
WASH
Type
WASH
Details
the combined organic fractions washed with water (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
by absorbing it onto silica
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (50:1 by volume)

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=C1C(=C2)OCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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